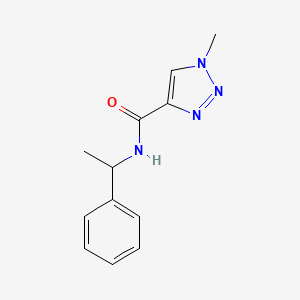

![molecular formula C7H7Cl2N3S2 B2797101 [(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea CAS No. 866149-92-0](/img/structure/B2797101.png)

[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea” is a chemical compound with the CAS Number: 866149-92-0 and a linear formula of C7H7Cl2N3S2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH . Another method involved the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and Conceptual Density Functional Theory (DFT) .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using computational methods such as DFT .Wissenschaftliche Forschungsanwendungen

Medicinal and Biological Applications

[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea derivatives are recognized for their wide-ranging applications in the medicinal field, particularly for their biological activities. These compounds have been extensively studied for their anti-inflammatory properties through molecular docking studies, which assess their interactions with key biological targets such as COX-1, COX-2, and 5-LOX enzymes. The structural features of thiourea derivatives contribute significantly to their high binding potential, with modifications like the addition of carboxyl functional groups enhancing their interaction strength through additional hydrogen bonds. This makes them promising candidates for the development of new therapeutic agents aimed at treating inflammatory conditions (Nikolic, Mijajlovic, & Nedeljković, 2022).

Coordination Chemistry and Chemosensing

Thiourea derivatives also play a crucial role in coordination chemistry, especially in their interaction with metals such as Cu, Ag, and Au. These interactions are pivotal for both biological and medicinal applications, where the coordination with suitable metal ions can significantly enhance the activity of these derivatives. Additionally, thiourea derivatives have been identified as potent chemosensors for the detection of anions and cations in environmental and biological samples. Their biologically active nature, coupled with the ability to form stable coordination compounds, highlights their utility in pharmaceutical chemistry and analytical applications (Khan, Khan, Gul, & Muhammad, 2020).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, thiourea-based compounds are utilized as effective chemosensors for detecting various pollutants. These compounds' sensitivity and selectivity towards specific analytes, including anions and neutral molecules, make them invaluable tools for monitoring environmental and biological systems. The ability of thiourea-based chemosensors to operate through colorimetric and fluorimetric methods allows for straightforward and efficient detection of contaminants, contributing significantly to environmental safety and public health (Al-Saidi & Khan, 2022).

Eigenschaften

IUPAC Name |

[(E)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)/b11-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSKCEDEXJKYMC-QDEBKDIKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2797018.png)

![3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2797022.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797023.png)

![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2797030.png)

![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)

![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)

![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)